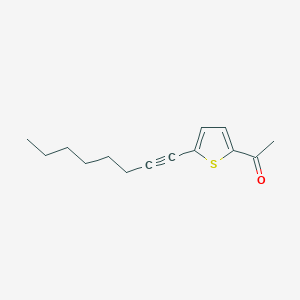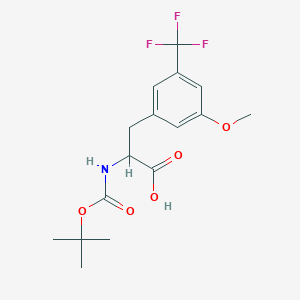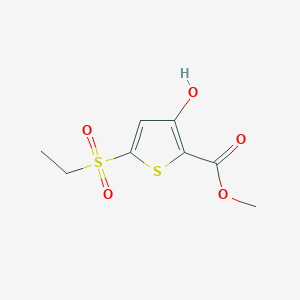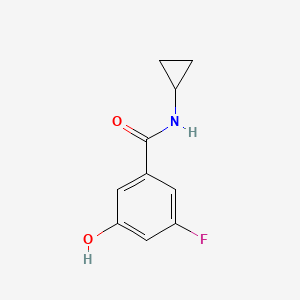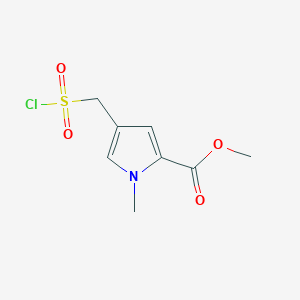
Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a chlorosulfonyl group and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The initial step involves the construction of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis or other pyrrole-forming reactions.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced via chlorosulfonation, where the pyrrole compound is treated with chlorosulfonic acid under controlled conditions.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester. This can be done using methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To manage the exothermic nature of the reactions.
Purification Steps: Such as recrystallization or chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets the required specifications for further use.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation: Oxidative conditions can modify the pyrrole ring or the substituents, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or alcohols in the presence of a base.
Reduction: Using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Employing oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while reduction could lead to the formation of a sulfonyl derivative.
Aplicaciones Científicas De Investigación
Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate exerts its effects involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These reactions can modify the activity of enzymes or other biological targets, depending on the context of their use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-((chlorosulfonyl)methyl)benzoate
- Methyl 2-((chlorosulfonyl)methyl)benzoate
- Methyl 4-((chlorosulfonyl)methyl)-5-methylthiophene-2-carboxylate
Uniqueness
Methyl 4-((chlorosulfonyl)methyl)-1-methyl-1H-pyrrole-2-carboxylate is unique due to its pyrrole ring structure, which imparts different electronic properties compared to benzoate or thiophene derivatives. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C8H10ClNO4S |
|---|---|
Peso molecular |
251.69 g/mol |
Nombre IUPAC |
methyl 4-(chlorosulfonylmethyl)-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H10ClNO4S/c1-10-4-6(5-15(9,12)13)3-7(10)8(11)14-2/h3-4H,5H2,1-2H3 |
Clave InChI |
PGKQMQALZDWJPO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C1C(=O)OC)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





